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CRS4C-1a

Antimicrobial Peptide Drug-Metabolizing Enzyme Inhibition Lactobacillus fermentum

CRS4C-1a (Defcr-rs4, Defa-rs4) is a 38-amino acid cryptdin-related sequence (CRS) peptide from mouse Paneth cells. Unlike α-defensins, CRS peptides form covalent homo- and heterodimers, expanding antimicrobial functional diversity. Researchers studying intestinal innate immunity face reproducibility issues when substituting generic defensins for this specific CRS family member. • Unique MurI inhibitory activity against L. fermentum glutamate racemase - the only CRS peptide with this documented function. • Exclusive crypt-mucus localization validated by immunohistochemistry; essential for mucus barrier biochemistry studies. • Precisely characterized mass (4245 Da, reduced) enables LC-MALDI calibration with 14 Da resolution from CRS4C-3a. Available for immediate shipment; custom synthesis and bulk quantities upon request.

Molecular Formula
Molecular Weight
Cat. No. B1578368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRS4C-1a
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRS4C-1a: Overview


CRS4C-1a (Defcr-rs4, Defa-rs4) is a 38-amino acid member of the cryptdin-related sequence (CRS) peptide family, a group of innate immune effectors produced by mouse Paneth cells [1]. Unlike classical alpha-defensins, CRS peptides form covalent homo- and heterodimers, a property that dramatically expands the functional repertoire of intestinal antimicrobial defenses [1]. CRS4C-1a has been experimentally validated to exhibit antibacterial activity against both Gram-positive and Gram-negative pathogens [2], and its unique sequence distinguishes it from closely related family members such as CRS4C-3a [3].

CRS peptide family member with reported activity against Gram-positive and Gram-negative bacteria in research models
Covalent homo- and heterodimer formation supports combinatorial innate immunity studies
Documented inhibition of bacterial glutamate racemase (MurI) enables peptide-enzyme interaction research

Why CRS4C-1a Cannot Be Replaced by Generic Peptides


The functional output of Paneth cell secretions is not determined by a single peptide but by the combinatorial diversity generated through specific dimerization patterns [1]. CRS4C-1a possesses a distinct primary sequence and cysteine-spacing architecture that dictates its specific homodimer and heterodimer formation preferences, as well as its unique inhibition profile against bacterial drug-metabolizing enzymes [2]. Substituting CRS4C-1a with a generic alpha-defensin or even a closely related CRS peptide like CRS4C-3a would alter the dimerization landscape and the resultant antimicrobial spectrum, compromising experimental reproducibility in studies of intestinal innate immunity.

Sequence Dimerization preferences and enzyme inhibition profile differ from CRS4C-3a; substitution may alter experimental readouts.
Localization Mucus-restricted spatial distribution is not replicated by alpha-defensins found in luminal content; model context may shift.
Identity Molecular mass differs from close analogs; mass-based identification workflows require sequence-specific calibration.

Quantitative Differentiation vs. Closest Analogs


Glutamate Racemase Inhibition

CRS4C-1a uniquely inhibits the drug-metabolizing enzyme glutamate racemase (MurI) from Lactobacillus fermentum, a target not reported to be inhibited by the closely related CRS4C-3a or classical cryptdin-1 [1]. This functional divergence provides a biochemical basis for selecting CRS4C-1a over other in-class candidates when studying peptide-enzyme interactions in the gut microbiota.

MurI Inhibition
Cross-study comparable
Inhibits glutamate racemase (MurI) from Lactobacillus fermentum
Supports peptide-enzyme interaction studies in gut microbiota models
Not reported for CRS4C-3a or Cryptdin-1
Antimicrobial Peptide Drug-Metabolizing Enzyme Inhibition Lactobacillus fermentum

Mass Differentiation by MALDI-TOF

When analyzed by MALDI-TOF mass spectrometry under reducing conditions, CRS4C-1a exhibits an observed mass of 4245 Da, which is 14 Da higher than the closely related CRS4C-3a (4231 Da) [1]. This mass difference, arising from an Arg/Gln substitution in the sequence, enables unambiguous identification and quantification of CRS4C-1a in complex biological mixtures, a critical requirement for targeted proteomics studies.

Mass (MALDI-TOF)
Head-to-head
4245 Da (observed) vs CRS4C-3a: 4231 Da; Δ 14 Da
Enables unambiguous identity confirmation in complex biological mixtures
RP-HPLC purified, reduced conditions; Arg/Gln substitution basis
Mass Spectrometry Peptide Identification RP-HPLC

Mucus-Localized Distribution

CRS4C-1a is detected in isolated crypts and the overlying mucus layer but is absent from the luminal content, contrasting with alpha-defensins (e.g., Defensin 1-3) which are present in all three compartments [1]. This differential localization suggests a specialized role in mucosal surface protection rather than luminal microbial control.

Localization Profile
Head-to-head
Crypts (+), Mucus (+), Lumen (−) vs Alpha-Defensins: all compartments (+)
Mucus surface-specific localization for mucosal defense research
Murine small intestine; RP-HPLC/MALDI-TOF fractionation
Spatial Localization Intestinal Mucus Antimicrobial Barrier

Covalent Dimerization Capacity

CRS peptides, including CRS4C-1a, form covalent homo- and heterodimers in vivo, a property not observed in alpha-defensins such as cryptdin-1 [1]. This dimerization exponentially expands the repertoire of antimicrobial molecules available at the intestinal epithelial surface, a functional advantage that is entirely absent from monomeric defensins.

Dimerization
Class-level
Forms covalent homo- and heterodimers
Supports combinatorial diversity and peptide-interaction studies
Not observed in monomeric alpha-defensins
Peptide Dimerization Combinatorial Diversity Innate Immunity

High-Impact Application Scenarios


Mucus-Associated Antimicrobial Defense Studies

CRS4C-1a's exclusive localization to the crypt-mucus compartment [1] makes it an essential reagent for dissecting the biochemical composition and function of the mucus barrier. Its use ensures that experimental models accurately reflect the peptide repertoire present at the epithelial surface, which cannot be achieved using alpha-defensins that also appear in luminal washes.

Peptide Heterodimerization and Combinatorial Immunity

The ability of CRS4C-1a to form covalent heterodimers [2] makes it a critical tool for studying how peptide-peptide interactions generate functional diversity. Experiments designed to map dimerization partners and quantify the resulting antimicrobial spectra require this specific peptide, as its unique sequence dictates its dimerization preferences.

Targeted Peptide Quantification in Intestinal Samples

The precisely characterized mass of 4245 Da for reduced CRS4C-1a [1] allows for its use as a calibration standard and targeted analyte in LC-MALDI workflows. Its 14 Da mass difference from CRS4C-3a provides the necessary resolution for multiplexed quantification in complex biological matrices.

Bacterial Enzyme Inhibition Screening

CRS4C-1a is the only CRS peptide with documented inhibitory activity against glutamate racemase (MurI) from Lactobacillus fermentum [3]. Researchers investigating host-peptide-mediated modulation of bacterial drug-metabolizing enzymes should prioritize this compound, as other CRS family members have not demonstrated this activity.

Application
Selection Property
Validation Focus
Mucus barrier composition studies
Mucus-restricted localization profile
Tissue fractionation and MS-based identity confirmation
Peptide dimerization partner mapping
Covalent dimer formation capacity
Biochemical dimerization assays and partner identification
Targeted peptide quantification in intestinal samples
Characteristic mass signature for LC-MALDI workflows
Mass accuracy and calibration in complex matrices
Bacterial enzyme inhibition screening
MurI inhibition context
Enzyme activity assays with Lactobacillus fermentum target
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